molecular formula C27H33F2N7O3S B1662901 Almitrinmesilat CAS No. 29608-49-9

Almitrinmesilat

Katalognummer: B1662901
CAS-Nummer: 29608-49-9
Molekulargewicht: 573.7 g/mol
InChI-Schlüssel: QLOOZWWKRKLKMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Almitrine mesylate is a respiratory stimulant that enhances respiration by acting as an agonist of peripheral chemoreceptors located on the carotid bodies. It is primarily used in the treatment of chronic obstructive pulmonary disease. The compound increases arterial oxygen tension while decreasing arterial carbon dioxide tension, making it beneficial for patients with respiratory insufficiency .

Wissenschaftliche Forschungsanwendungen

Respiratory Therapy

Mechanism of Action:
Almitrine functions by stimulating peripheral chemoreceptors located in the carotid bodies, leading to increased ventilation and improved arterial oxygen tension while reducing carbon dioxide levels . This unique mechanism distinguishes it from traditional central-acting stimulants.

Clinical Applications:

  • Chronic Obstructive Pulmonary Disease (COPD): Almitrine has shown efficacy in improving oxygenation in COPD patients by enhancing V/Q matching . Studies indicate that it can increase arterial oxygen tension during both rest and exercise.
  • Nocturnal Oxygen Desaturation: It has been proposed as a treatment for nocturnal hypoxemia, reducing the frequency and severity of desaturation episodes without impairing sleep quality .

COVID-19 Treatment

Research Studies:
Recent investigations have explored almitrine mesylate's potential to alleviate hypoxemia in COVID-19 patients. A clinical trial conducted by the University of Oxford aims to evaluate whether almitrine can improve oxygenation by redirecting blood flow from poorly ventilated lung regions to areas with better gas exchange . This could reduce reliance on invasive respiratory support methods such as ECMO.

Clinical Findings:
In a study involving patients with severe hypoxemia due to COVID-19, almitrine infusion resulted in significant improvements in the PaO2/FiO2 ratio, suggesting its effectiveness in enhancing oxygenation during acute respiratory distress . The results indicated that approximately 66% of patients responded positively to treatment.

Anti-Parasitic Potential

Emerging research has identified almitrine mesylate as a promising candidate for treating Toxoplasma gondii infections. In experimental studies, it demonstrated significant anti-parasitic activity at low concentrations with minimal cytotoxicity . Administering almitrine orally at specific dosages led to a marked reduction in parasite burden in infected mice, highlighting its potential beyond respiratory applications.

Summary of Clinical Studies

Study FocusPatient PopulationKey Findings
COPD TreatmentPatients with COPDIncreased arterial oxygen tension; improved V/Q matching
COVID-19 HypoxemiaSevere COVID-19 patients66% improvement in PaO2/FiO2 ratio; reduced need for ECMO
Anti-Toxoplasma ActivityMice infected with T. gondiiSignificant reduction in parasite burden; low cytotoxicity

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

Almitrine mesylate interacts with peripheral chemoreceptors expressed on carotid bodies . By acting as an agonist at these receptors, Almitrine mesylate enhances respiration in patients with chronic obstructive pulmonary disease by increasing the arterial oxygen tension while decreasing the arterial carbon dioxide tension .

Cellular Effects

Almitrine mesylate influences cell function by enhancing respiration. It achieves this by acting as an agonist of peripheral chemoreceptors located on the carotid bodies . This interaction leads to an increase in arterial oxygen tension and a decrease in arterial carbon dioxide tension in patients with chronic obstructive pulmonary disease .

Molecular Mechanism

The molecular mechanism of action of Almitrine mesylate involves its role as an agonist at the peripheral chemoreceptors expressed on carotid bodies . By binding to these receptors, Almitrine mesylate enhances respiration in patients with chronic obstructive pulmonary disease by increasing the arterial oxygen tension while decreasing the arterial carbon dioxide tension .

Dosage Effects in Animal Models

In an animal model of acute lung injury, the effects of Almitrine mesylate on oxygenation were found to be dose-dependent . Almitrine mesylate was most effective when used at low doses known to mimic hypoxic pulmonary vasoconstriction .

Metabolic Pathways

The metabolic pathways of Almitrine mesylate involve oxidation and N-dealkylation of the allyl side chain to form di- and tetrahydroxy almitrine and mono and di-deallyl almitrine with the corresponding dihydroxy monodeallyl almitrine .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Almitrin-Mesylat wird durch ein mehrstufiges Verfahren synthetisiert, bei dem 2,4-Diamino-6-chlor-s-triazin mit Bis(4-fluorphenyl)methylpiperazin umgesetzt wird. Das Zwischenprodukt wird dann mit Allylamine umgesetzt, um Almitrin zu bilden. Schließlich wird Almitrin mit Methansulfonsäure behandelt, um Almitrin-Mesylat zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Almitrin-Mesylat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, Druck und pH-Wert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Arten von Reaktionen:

    Oxidation: Almitrin-Mesylat kann Oxidationsreaktionen eingehen, insbesondere an den Allylgruppen.

    Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.

    Substitution: Almitrin-Mesylat kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere am Triazinring.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

    Substitution: Nukleophile wie Amine und Thiole werden üblicherweise in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden:

Vergleich Mit ähnlichen Verbindungen

    Flunarizine: Another diphenylmethylpiperazine derivative used as a calcium channel blocker.

    Diphenylmethylpiperazine: A class of compounds with various pharmacological activities.

Uniqueness of Almitrine Mesylate: Almitrine mesylate is unique in its specific action on peripheral chemoreceptors, making it particularly effective as a respiratory stimulant. Unlike other compounds in its class, almitrine mesylate has a dual effect of increasing oxygen tension and decreasing carbon dioxide tension, which is crucial for patients with respiratory insufficiency .

Biologische Aktivität

Almitrine mesylate, also known as almitrine bismesylate, is a pharmacologically unique compound primarily recognized for its role as a respiratory stimulant. This article delves into its biological activity, pharmacokinetics, therapeutic applications, and recent research findings.

Overview of Almitrine Mesylate

Almitrine mesylate is an agonist of peripheral chemoreceptors located in the carotid bodies. It enhances respiration by increasing arterial oxygen tension and decreasing arterial carbon dioxide tension, making it particularly useful for patients with chronic obstructive pulmonary disease (COPD) and other hypoxemic conditions .

Pharmacokinetics

The pharmacokinetic profile of almitrine mesylate indicates rapid absorption and significant bioavailability. Key pharmacokinetic parameters include:

  • Bioavailability : Approximately 70% when administered orally .
  • Protein Binding : About 99%, which is consistent across various plasma concentrations .
  • Volume of Distribution : Approximately 15 L/kg, indicating extensive tissue distribution .
  • Metabolism : Primarily occurs in the liver, yielding metabolites that lack pharmacological activity .
  • Half-life : Ranges from 45 to 50 hours, allowing for sustained effects with less frequent dosing .

Almitrine acts by stimulating peripheral chemoreceptors, leading to increased ventilation. This mechanism differentiates it from traditional central-acting respiratory stimulants, providing advantages such as:

  • Oral activity
  • Prolonged duration of effect
  • Improved side effect profile, with minor gastrointestinal disturbances being the most common adverse effects .

Case Studies and Clinical Trials

  • Chronic Obstructive Lung Disease (COPD) :
    • A study involving patients with severe COPD showed that long-term administration of almitrine (100 mg/day) significantly improved arterial blood gases over 12 months, particularly increasing PaO2 levels .
    • In a cohort of patients experiencing acute respiratory distress syndrome (ARDS), almitrine infusion led to a median improvement in the PaO2/FiO2 ratio of 39% after treatment, demonstrating its potential in severe hypoxemia cases .
  • Leishmanicidal Activity :
    • Recent research has explored almitrine's efficacy against Leishmania species. It was shown to induce significant alterations in mitochondrial membrane potential and promote early apoptosis in Leishmania amazonensis, suggesting potential use as an anti-parasitic agent .

Therapeutic Applications

Almitrine mesylate is primarily indicated for:

  • Management of Hypoxemia : Particularly in COPD patients where it enhances oxygenation without significantly affecting sleep quality .
  • Potential Use in ARDS : Demonstrated efficacy in improving oxygenation parameters in severe ARDS patients when used alongside conventional therapies .
  • Investigational Use Against Leishmaniasis : Emerging studies indicate its role as a leishmanicidal agent, warranting further investigation into its broader therapeutic applications .

Summary Table of Key Findings

ParameterValue/Observation
Bioavailability~70%
Protein Binding~99%
Volume of Distribution~15 L/kg
Half-life45-50 hours
Common Side EffectsHeadache, gastrointestinal disturbances
Efficacy in COPDSignificant improvement in PaO2
Efficacy in ARDSMedian improvement of 39% in PaO2/FiO2
Leishmanicidal ActivityInduces apoptosis in Leishmania

Eigenschaften

CAS-Nummer

29608-49-9

Molekularformel

C27H33F2N7O3S

Molekulargewicht

573.7 g/mol

IUPAC-Name

6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine;methanesulfonic acid

InChI

InChI=1S/C26H29F2N7.CH4O3S/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20;1-5(2,3)4/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33);1H3,(H,2,3,4)

InChI-Schlüssel

QLOOZWWKRKLKMX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C

Kanonische SMILES

CS(=O)(=O)O.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C

Aussehen

Solid powder

Key on ui other cas no.

29608-49-9

Verwandte CAS-Nummern

27469-53-0 (Parent)
75-75-2 (Parent)

Synonyme

Almitrine
Almitrine Bis(methanesulfonate)
Almitrine Bismesylate
Almitrine Dimesylate
Almitrine Monomesylate
Monomesylate, Almitrine
Vectarion

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Almitrine mesylate
Reactant of Route 2
Reactant of Route 2
Almitrine mesylate
Reactant of Route 3
Reactant of Route 3
Almitrine mesylate
Reactant of Route 4
Reactant of Route 4
Almitrine mesylate
Reactant of Route 5
Reactant of Route 5
Almitrine mesylate
Reactant of Route 6
Reactant of Route 6
Almitrine mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.